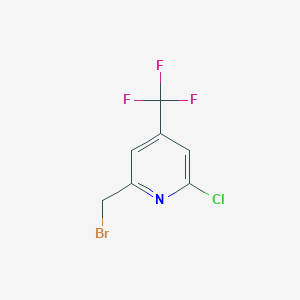

2-(Bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3N/c8-3-5-1-4(7(10,11)12)2-6(9)13-5/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJHFHJQVCKHBGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1CBr)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a pyridine core substituted with a reactive bromomethyl group, a chloro atom, and an electron-withdrawing trifluoromethyl group, makes it a versatile building block for the synthesis of complex molecular entities. The trifluoromethyl moiety is known to enhance metabolic stability, binding affinity, and cell permeability of drug candidates, while the bromomethyl group provides a key handle for a variety of chemical transformations, primarily nucleophilic substitution reactions. This guide provides a comprehensive overview of the properties, synthesis, reactivity, and potential applications of this important synthetic intermediate.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₄BrClF₃N | PubChem[1] |

| Molecular Weight | 274.46 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem |

| CAS Number | 1416949-07-9 | PubChem[1] |

| Appearance | Not available (likely a solid or oil) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | |

| Computed XLogP3 | 3 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

Synthesis of this compound

The synthesis of this compound typically involves a multi-step sequence starting from a more readily available pyridine derivative. A plausible and commonly employed strategy is the radical bromination of the corresponding methyl-substituted pyridine.

General Synthetic Strategy

The general approach involves the following transformations:

-

Formation of the trifluoromethylpyridine core: This can be achieved through various methods, such as the cyclization of trifluoromethyl-containing building blocks or the direct trifluoromethylation of a pre-functionalized pyridine ring.

-

Introduction of the chloro and methyl groups: These functionalities can be introduced at various stages of the synthesis, depending on the chosen synthetic route.

-

Bromination of the methyl group: The final step is typically the selective bromination of the methyl group to yield the desired bromomethyl product. This is often accomplished using a radical initiator and a brominating agent.

Experimental Protocol: Radical Bromination of 2-chloro-6-methyl-4-(trifluoromethyl)pyridine

This protocol describes a general procedure for the bromination of a methylpyridine to a bromomethylpyridine, which can be adapted for the synthesis of the title compound.

Materials:

-

2-chloro-6-methyl-4-(trifluoromethyl)pyridine (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Azobisisobutyronitrile (AIBN) (0.1 eq)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-6-methyl-4-(trifluoromethyl)pyridine and carbon tetrachloride.

-

Add N-Bromosuccinimide (NBS) and a catalytic amount of Azobisisobutyronitrile (AIBN) to the solution.

-

Flush the flask with an inert gas (nitrogen or argon).

-

Heat the reaction mixture to reflux (around 77°C for CCl₄) and maintain for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain pure this compound.

Causality behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is a convenient and effective source of bromine radicals for allylic and benzylic brominations.

-

Azobisisobutyronitrile (AIBN): AIBN is a common radical initiator that decomposes upon heating to generate radicals, which then initiate the bromination reaction.

-

Carbon tetrachloride (CCl₄): CCl₄ is a non-polar solvent that is often used for radical reactions. However, due to its toxicity and environmental concerns, other solvents like cyclohexane or acetonitrile can also be used.

-

Inert atmosphere: The reaction is carried out under an inert atmosphere to prevent side reactions with oxygen.

Reactivity and Key Reactions

The reactivity of this compound is dominated by the presence of the bromomethyl group, which is analogous to a benzylic bromide. This makes the methylene carbon highly electrophilic and susceptible to nucleophilic attack.

Nucleophilic Substitution

The primary reaction of this compound is nucleophilic substitution (Sₙ2), where the bromide ion is displaced by a wide range of nucleophiles.

Caption: General scheme for the nucleophilic substitution of this compound.

Common nucleophiles that can be employed include:

-

O-Nucleophiles: Alcohols, phenols, and carboxylates to form ethers and esters.

-

N-Nucleophiles: Amines (primary, secondary), anilines, and azides to form substituted amines and azides.

-

S-Nucleophiles: Thiols and thiophenols to form thioethers.

-

C-Nucleophiles: Cyanide and enolates to form nitriles and extend carbon chains.

The electron-withdrawing nature of the trifluoromethyl group and the pyridine ring can influence the reactivity of the bromomethyl group, potentially making it more susceptible to nucleophilic attack compared to simple bromomethylpyridines.

Applications in Drug Development

While specific examples of marketed drugs containing the this compound moiety are not readily found, its structural features make it a highly valuable intermediate in the synthesis of new chemical entities for drug discovery.

The trifluoromethylpyridine scaffold is a common motif in many biologically active compounds, including pharmaceuticals and agrochemicals. The incorporation of a trifluoromethyl group can significantly improve a molecule's pharmacokinetic and pharmacodynamic properties.

The reactive bromomethyl group allows for the facile introduction of this important scaffold into larger, more complex molecules. For instance, it can be used to alkylate a variety of functional groups on a lead compound to explore structure-activity relationships (SAR).

Potential Therapeutic Areas:

Derivatives of trifluoromethylpyridines have been investigated for a wide range of therapeutic applications, including:

-

Oncology: As inhibitors of kinases and other enzymes involved in cancer cell proliferation.

-

Infectious Diseases: As antibacterial and antiviral agents.

-

Inflammatory Diseases: As modulators of inflammatory pathways.

The unique substitution pattern of this compound offers medicinal chemists a specific building block to fine-tune the electronic and steric properties of their target molecules.

Safety and Handling

As with any halogenated and reactive organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

General Hazards:

-

Toxicity: Likely to be harmful if swallowed, inhaled, or absorbed through the skin.

-

Irritation: May cause skin, eye, and respiratory tract irritation.

-

Lachrymator: As a benzylic bromide-type compound, it is expected to be a lachrymator (tear-inducing).

Recommended Personal Protective Equipment (PPE):

-

Safety goggles or a face shield

-

Chemical-resistant gloves

-

A lab coat

-

Respiratory protection may be necessary depending on the scale and nature of the work.

Always consult the specific Material Safety Data Sheet (MSDS) for detailed safety and handling information before using this compound.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique combination of a reactive bromomethyl group and an electron-deficient, trifluoromethyl-substituted pyridine ring allows for its incorporation into a wide variety of molecular scaffolds. While detailed experimental data for this specific compound is somewhat limited in the public domain, its reactivity can be predicted based on the well-established chemistry of related compounds. As the demand for novel and effective pharmaceuticals continues to grow, the importance of such highly functionalized intermediates in the drug development pipeline is undeniable.

References

-

PubChem. 2-(Bromomethyl)-4-chloro-6-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

2-(bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine synthesis pathway and mechanism

An In-depth Technical Guide to the Synthesis of 2-(bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine

Introduction: Strategic Importance of a Versatile Pyridine Building Block

The pyridine scaffold is a cornerstone of modern medicinal and agricultural chemistry, with the introduction of specific substituents dramatically influencing a molecule's pharmacokinetic profile, metabolic stability, and biological efficacy. The title compound, this compound, represents a highly functionalized and synthetically valuable intermediate. The trifluoromethyl (-CF₃) group is a well-established bioisostere for other functionalities and is known to enhance properties such as lipophilicity and binding affinity.[1][2] The chloro and bromomethyl groups serve as versatile synthetic handles, enabling a wide range of subsequent transformations, including nucleophilic substitutions and cross-coupling reactions.

This guide provides a comprehensive overview of a viable and robust synthetic pathway to this compound, grounded in established chemical principles. We will delve into the strategic choices behind the selected route, explore the underlying reaction mechanisms, and provide detailed experimental protocols suitable for a research and development setting.

Retrosynthetic Analysis: A Logic-Driven Approach

A retrosynthetic analysis of the target molecule reveals a clear and logical primary disconnection at the benzylic carbon-bromine bond. This transformation is reliably achieved via a free-radical bromination of the corresponding methyl group. This simplifies the primary synthetic challenge to the efficient construction of the core precursor: 2-chloro-6-methyl-4-(trifluoromethyl)pyridine .

Caption: Proposed synthetic pathway for the key precursor.

Step 1: Trifluoromethylation of 2-Amino-6-methylpyridine

The introduction of a trifluoromethyl group onto an electron-rich pyridine ring can be achieved through a copper-catalyzed Sandmeyer-type trifluoromethylation reaction. This involves the in-situ formation of a diazonium salt from the starting amine, which is then reacted with a trifluoromethyl source. [3][4] Mechanism Insight: The reaction proceeds via the formation of an aryl diazonium salt from the precursor amine using a nitrite source (e.g., isoamyl nitrite or NaNO₂) under acidic conditions. A copper catalyst, often in the form of copper powder, facilitates the reaction with a trifluoromethylating agent, such as Umemoto's reagent or TMSCF₃. [4]The copper mediates a single-electron transfer process, leading to the generation of an aryl radical and loss of dinitrogen gas, followed by the transfer of the CF₃ group to form the product. [5] Experimental Protocol: Trifluoromethylation

-

To a stirred solution of 2-amino-6-methylpyridine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a copper(I) catalyst (e.g., CuI, 0.1 eq).

-

Add the trifluoromethylating agent (e.g., Umemoto's reagent, 1.5 eq).

-

Add a nitrite source (e.g., isoamyl nitrite, 3.0 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-amino-6-methyl-4-(trifluoromethyl)pyridine.

Step 2: Sandmeyer Reaction for Chlorination

The Sandmeyer reaction is a classic and highly reliable method for converting an aromatic amino group into a halide via its diazonium salt. [5][6][7] Mechanism Insight: The primary amine is first converted to a diazonium salt using sodium nitrite in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C). This diazonium salt is a superb leaving group (N₂ gas). The subsequent introduction of a copper(I) chloride (CuCl) solution catalyzes the substitution of the diazonium group with a chloride ion through a radical-nucleophilic aromatic substitution mechanism. [5][7] Experimental Protocol: Diazotization and Sandmeyer Chlorination

-

Suspend 2-amino-6-methyl-4-(trifluoromethyl)pyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of nitrogen gas will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Extract the product with an organic solvent (e.g., dichloromethane), wash the combined organic layers with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure. The crude product, 2-chloro-6-methyl-4-(trifluoromethyl)pyridine,[8] can be purified by distillation or column chromatography if necessary.

Part II: Side-Chain Functionalization via Radical Bromination

The final step in the sequence is the selective bromination of the methyl group at the 2-position. This is a classic example of a free-radical halogenation reaction.

Causality Behind Experimental Choices:

-

Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice over molecular bromine (Br₂). [9][10]This is critical because the pyridine ring, although deactivated by the chloro and trifluoromethyl groups, can still undergo electrophilic aromatic substitution. NBS maintains a very low, steady-state concentration of Br₂ in the reaction mixture, which favors the radical pathway over the ionic pathway, thus preventing unwanted ring bromination.

-

Radical Initiator: The reaction requires a radical initiator to begin the chain reaction. Azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used. [9][11]The choice of initiator is often dictated by the reaction temperature and solvent, as the initiator must decompose at a suitable rate to generate radicals.

-

Solvent: An inert solvent, such as carbon tetrachloride (CCl₄) or chlorobenzene, is used to prevent participation in the radical reaction.

Mechanism of Radical Bromination

The reaction proceeds through a well-established free-radical chain mechanism involving three stages: initiation, propagation, and termination.

Caption: Mechanism of free-radical side-chain bromination.

-

Initiation: The radical initiator (AIBN) thermally decomposes to form two cyanoisopropyl radicals and nitrogen gas. These radicals can then react with NBS or trace HBr to generate the bromine radical (Br•) that starts the propagation cycle.

-

Propagation: This is a two-step cycle. First, a bromine radical abstracts a hydrogen atom from the methyl group of the pyridine precursor to form a stable benzylic-type radical and HBr. Second, this benzylic radical reacts with a molecule of Br₂ (generated from NBS and HBr) to form the desired bromomethyl product and a new bromine radical, which continues the chain.

-

Termination: The reaction is terminated when two radicals combine in various ways, removing them from the propagation cycle.

Experimental Protocol: Radical Bromination

-

Dissolve the key precursor, 2-chloro-6-methyl-4-(trifluoromethyl)pyridine (1.0 eq),[8] in a dry, inert solvent such as carbon tetrachloride or chlorobenzene.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of a radical initiator such as AIBN (0.05 eq).

-

Heat the mixture to reflux (approx. 77 °C for CCl₄) and irradiate with a UV lamp or a standard incandescent light bulb to facilitate initiation.

-

Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

-

After completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Wash the filtrate with a dilute sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent by rotary evaporation to yield the crude product, this compound.

-

The product can be purified by recrystallization or column chromatography if necessary.

Quantitative Data Summary

The following table provides an overview of the reaction parameters for the proposed synthetic pathway. Yields are representative and may vary based on scale and optimization.

| Step | Reaction Name | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | Trifluoromethylation | 2-Amino-6-methylpyridine | Umemoto's reagent, CuI, Isoamyl nitrite | Acetonitrile | 25 | 12-24 | 60-75 |

| 2 | Sandmeyer Reaction | 2-Amino-6-methyl-4-(trifluoromethyl)pyridine | NaNO₂, HCl, CuCl | H₂O / HCl | 0-25 | 2-3 | 75-85 |

| 3 | Radical Bromination | 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine | NBS, AIBN | CCl₄ | 77 (Reflux) | 2-4 | 80-90 |

Conclusion

The synthesis of this compound is a multi-step process that relies on a sequence of robust and well-understood chemical transformations. The presented pathway, beginning from 2-amino-6-methylpyridine, leverages a Sandmeyer-type trifluoromethylation and a classic Sandmeyer chlorination to construct the key precursor, 2-chloro-6-methyl-4-(trifluoromethyl)pyridine. The final, crucial conversion to the target molecule is achieved through a selective free-radical bromination of the methyl side chain using N-Bromosuccinimide. The strategic selection of reagents and conditions, particularly in the final bromination step, is paramount to ensure high yields and prevent undesirable side reactions. This guide provides a solid and scientifically-grounded framework for the successful synthesis of this valuable chemical building block for researchers in the pharmaceutical and agrochemical industries.

References

- Google Patents. (2023). CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl)pyridine.

-

ResearchGate. (n.d.). Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives | Request PDF. Retrieved from [Link]

-

Quick Company. (n.d.). Process For The Preparation Of 2 Chloro 6 Trifluoromethyl Pyridine. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Trifluoromethylation. Retrieved from [Link]

-

MDPI. (n.d.). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Support information. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

Liberty University. (n.d.). Liberty University Research Week: Optimizing a Lab-Friendly Radical Bromination Reaction. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (2015). WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.

- Google Patents. (2020). CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine.

-

European Patent Office. (n.d.). Preparation of \trifluoromethyl\pyridines - EP 0110690 A1. Retrieved from [Link]

- Google Patents. (2023). US11613549B2 - Bromination of pyridine derivatives.

-

National Center for Biotechnology Information. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Retrieved from [Link]

- Google Patents. (2019). WO2019145177A1 - Bromination of pyridine derivatives.

-

YouTube. (2020). Allylic Radical Bromination with NBS. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sandmeyer Trifluoromethylation [organic-chemistry.org]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine | C7H5ClF3N | CID 2736626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Scholars Crossing - Liberty University Research Week: Optimizing a Lab-Friendly Radical Bromination Reaction [digitalcommons.liberty.edu]

- 10. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US11613549B2 - Bromination of pyridine derivatives - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Core Chemical Reactions of 2-(Bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of a Versatile Pyridine Building Block

2-(Bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. Its unique arrangement of reactive sites—a labile benzylic bromide, a displaceable aromatic chloride, and an electron-withdrawing trifluoromethyl group—renders it a versatile scaffold for the synthesis of a diverse array of complex molecules. The trifluoromethyl moiety, in particular, is a prized feature in modern drug discovery, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2]

This technical guide provides a comprehensive overview of the key chemical transformations involving this compound. As a Senior Application Scientist, this document moves beyond a simple recitation of reactions to offer insights into the causality behind experimental choices, ensuring that the described protocols are robust and reproducible. We will delve into the core reactivity of this molecule, focusing on nucleophilic substitution at the benzylic position and palladium-catalyzed cross-coupling reactions at the aromatic chloride position.

I. Nucleophilic Substitution at the Benzylic Position: A Gateway to Diverse Functionalities

The most prominent reactive site on this compound is the bromomethyl group. As a benzylic bromide, the carbon-bromine bond is readily cleaved, making it an excellent electrophile for a wide range of nucleophiles. These reactions typically proceed via an S(_N)2 mechanism, leading to the formation of new carbon-heteroatom or carbon-carbon bonds at the methylene bridge.

A. O-Alkylation: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alkoxide and an alkyl halide.[1][3] In the context of our target molecule, this reaction allows for the facile introduction of a variety of alkoxy and aryloxy moieties, which are common features in many biologically active compounds.

The reaction is initiated by the deprotonation of an alcohol or phenol with a suitable base, such as potassium carbonate or sodium hydride, to generate a more nucleophilic alkoxide or phenoxide. This is followed by the nucleophilic attack of the oxygen on the electrophilic benzylic carbon of this compound, displacing the bromide and forming the corresponding ether.

Experimental Protocol: Synthesis of 2-((Aryloxy)methyl)-6-chloro-4-(trifluoromethyl)pyridine

-

Materials:

-

This compound (1.0 eq)

-

Substituted Phenol (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a stirred solution of the substituted phenol in anhydrous DMF, add potassium carbonate.

-

Stir the mixture at room temperature for 15-30 minutes to ensure the formation of the phenoxide.

-

Add a solution of this compound in DMF dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-((aryloxy)methyl)-6-chloro-4-(trifluoromethyl)pyridine.

-

| Reactant (Phenol) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Nitrophenol | K₂CO₃ | DMF | RT | 12 | 85-95 |

| Phenol | NaH | THF | RT | 6 | 80-90 |

| 4-Methoxyphenol | K₂CO₃ | Acetonitrile | 60 | 8 | 88-96 |

Causality and Insights: The choice of a polar aprotic solvent like DMF or acetonitrile facilitates the S(_N)2 reaction by solvating the potassium cation without strongly solvating the phenoxide, thus maintaining its nucleophilicity. Potassium carbonate is a sufficiently strong base for deprotonating phenols, offering a milder and safer alternative to sodium hydride.[4] The reaction generally proceeds efficiently at room temperature, although gentle heating can be employed to accelerate the reaction with less reactive phenols.

Sources

The Versatile Synthon: A Technical Guide to the Applications of 2-(bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern chemical synthesis, the strategic incorporation of fluorine atoms and fluorinated moieties into heterocyclic scaffolds has become a cornerstone of innovation, particularly in the development of high-performance agrochemicals and pharmaceuticals. The unique electronic properties of fluorine can profoundly influence the physicochemical and biological characteristics of a molecule, often enhancing its efficacy, metabolic stability, and target-binding affinity. Within this context, 2-(bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine has emerged as a pivotal building block, a versatile synthon offering multiple reaction sites for the construction of complex molecular architectures. This in-depth technical guide, designed for the discerning researcher, scientist, and drug development professional, will explore the core applications of this compound, providing not just a list of its uses, but a causal explanation behind the experimental choices and a practical framework for its synthetic manipulation.

The Strategic Importance of the Trifluoromethylpyridine Scaffold

The trifluoromethylpyridine moiety is a privileged structural motif in a multitude of commercialized and investigational active ingredients.[1][2][3] The potent electron-withdrawing nature of the trifluoromethyl group, coupled with the inherent electronic properties of the pyridine ring, creates a chemically robust and biologically active scaffold. The presence of a trifluoromethyl group can significantly enhance a molecule's lipophilicity, which can improve its ability to cross biological membranes, a critical factor for both agrochemicals and pharmaceuticals.[4][5]

This compound is a trifunctionalized heterocyclic compound of significant interest.[4] Its unique substitution pattern offers multiple, orthogonal reaction sites, allowing for a stepwise and controlled elaboration of the pyridine core. This dual reactivity makes it an exceptionally valuable intermediate for the synthesis of a diverse range of potential insecticides, fungicides, and therapeutic agents.[4][5]

Core Reactivity and Synthetic Pathways

The synthetic utility of this compound is primarily centered around two key reactive sites: the bromomethyl group at the 2-position and the chloro group at the 6-position. A logical synthetic approach often involves the initial functionalization of the more reactive bromomethyl group, followed by a subsequent transformation at the 6-position.

Nucleophilic Substitution at the Bromomethyl Group

The bromomethyl group (-CH₂Br) at the 2-position behaves as a reactive benzylic-like bromide, making it highly susceptible to nucleophilic substitution (SN2) reactions.[6] This allows for the facile introduction of a wide variety of side chains containing different pharmacophores, such as ethers, thioethers, and amines.

Pyridyl ether linkages are a common toxophore in some classes of insecticides. The synthesis of these derivatives from this compound can be readily achieved through a Williamson ether synthesis.

Experimental Protocol: Synthesis of 2-((4-nitrophenoxy)methyl)-6-chloro-4-(trifluoromethyl)pyridine

-

Materials:

-

This compound

-

4-Nitrophenol

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a stirred solution of 4-nitrophenol (1.2 equivalents) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 15 minutes to form the phenoxide.

-

Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12 hours.[6]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.[6]

-

Purify the crude product by column chromatography on silica gel to afford the desired product.[6]

-

| Reactant | Molecular Weight ( g/mol ) | Equivalents | Theoretical Yield (%) |

| This compound | 292.44 | 1.0 | - |

| 4-Nitrophenol | 139.11 | 1.2 | - |

| Product | 348.65 | - | 85-95 |

Table 1: Reagents and expected yield for the synthesis of a hypothetical insecticide precursor.

Caption: Synthetic workflow for a hypothetical insecticide precursor.

The introduction of a sulfur linkage is a common strategy in the design of fungicides. Thiolates, being excellent nucleophiles, react readily with the bromomethyl group of the title compound.

Experimental Protocol: Synthesis of (6-chloro-4-(trifluoromethyl)pyridin-2-yl)methanethiol

-

Materials:

-

This compound

-

Sodium hydrosulfide (NaSH)

-

Ethanol

-

Dichloromethane

-

-

Procedure:

-

To a solution of this compound (1.0 equivalent) in ethanol, add a solution of sodium hydrosulfide (1.5 equivalents) in ethanol dropwise at 0 °C.[6]

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.[6]

-

Monitor the reaction by TLC.

-

After completion, remove the solvent under reduced pressure.

-

Add water to the residue and extract with dichloromethane.

-

Dry the organic layer over anhydrous MgSO₄ and concentrate to give the crude thiol, which can often be used in the next step without further purification.

-

Cross-Coupling Reactions at the 6-Chloro Position

The chloro group at the 6-position of the pyridine ring is amenable to various transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This enables the formation of carbon-carbon and carbon-nitrogen bonds, facilitating the connection of the pyridine core to other aromatic or aliphatic systems.

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds.[7][8][9] In the context of fungicide development, this reaction can be used to introduce a second aryl or heteroaryl ring system, a common feature in many fungicidal molecules.

Experimental Protocol: Synthesis of a Hypothetical Fungicidal Bipyridyl Compound

This protocol outlines a two-step synthesis, starting with the formation of the thiol as described in section 2.1.2, followed by a Suzuki coupling.

-

Materials:

-

(6-chloro-4-(trifluoromethyl)pyridin-2-yl)methanethiol (from previous step)

-

Pyridine-3-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane and Water

-

-

Procedure:

-

To a reaction vessel, add (6-chloro-4-(trifluoromethyl)pyridin-2-yl)methanethiol (1.0 equivalent), pyridine-3-boronic acid (1.2 equivalents), sodium carbonate (2.0 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., argon).

-

Add a degassed mixture of 1,4-dioxane and water (4:1).

-

Heat the reaction mixture at 90 °C for 12 hours.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

-

Caption: Two-step synthesis of a hypothetical fungicidal compound.

Applications in Agrochemicals

The trifluoromethylpyridine scaffold is a well-established pharmacophore in the agrochemical industry, with numerous commercialized products containing this moiety.[1]

Insecticides

Derivatives of this compound are promising candidates for the development of novel insecticides. The introduction of various lipophilic and electronically diverse side chains via nucleophilic substitution at the bromomethyl position can lead to compounds with potent insecticidal activity. For instance, the synthesis of trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety has been shown to exhibit good insecticidal activity against pests like Mythimna separata and Plutella xylostella.[10][11] While not a direct application of the title compound, this demonstrates the potential of this class of molecules.

Fungicides

The structural features of this compound make it an attractive starting material for the synthesis of novel fungicides. The ability to introduce both a thioether linkage and a second aromatic ring system allows for the creation of molecules with the potential to inhibit fungal growth through various mechanisms. Many commercial fungicides contain a pyridine ring, and the introduction of a trifluoromethyl group often enhances their efficacy.[12][13][14]

Applications in Pharmaceuticals

The pyridine ring is a common scaffold in many pharmaceutical agents. The unique properties imparted by the trifluoromethyl group make trifluoromethylpyridine derivatives attractive candidates for drug discovery.[1][3]

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[15][16] The 2-aminopyridine moiety is a common feature in many kinase inhibitors, often forming key interactions with the hinge region of the kinase domain.[17] While direct applications of this compound in this area are not widely reported, its derivatives can be envisioned as intermediates in the synthesis of novel kinase inhibitors. For example, the bromomethyl group could be converted to an amine, which could then be further functionalized. The chloro group could be displaced by a nucleophile to introduce a side chain that targets a specific pocket of the kinase.

Conclusion and Future Outlook

This compound is a highly versatile and valuable building block for the synthesis of a wide range of biologically active molecules. Its dual reactivity allows for a diverse array of chemical transformations, making it an ideal starting point for the development of novel insecticides, fungicides, and pharmaceuticals. The continued exploration of the synthetic utility of this compound, coupled with advances in high-throughput screening and computational drug design, will undoubtedly lead to the discovery of new and improved agrochemicals and therapeutic agents. As the demand for more effective and environmentally benign crop protection solutions and targeted therapies for human diseases continues to grow, the importance of key intermediates like this compound is set to increase.

References

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. WO2021014346A1 - Fungicidal combinations, mixtures and compositions and uses thereof - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. escholarship.org [escholarship.org]

- 10. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. EP0385267A3 - Pyridine derivatives, their preparation and their use as fungicides - Google Patents [patents.google.com]

- 14. US7754741B2 - Pyridine derivatives as fungicidal compounds - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Molecules | Special Issue : Kinase Inhibitor Chemistry [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

The Strategic Synthesis and Latent Potential of 2-(Bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine: A Technical Guide for Advanced Research

Abstract

The trifluoromethylpyridine scaffold is a cornerstone in the design of modern agrochemicals and pharmaceuticals, prized for its ability to confer enhanced metabolic stability, binding affinity, and lipophilicity to active ingredients. Within this privileged class of heterocyclic compounds, 2-(bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine emerges as a highly versatile, yet underexplored, building block. This technical guide provides an in-depth analysis of this compound, from its foundational chemistry to its prospective applications. While a detailed historical record of its initial synthesis remains elusive in public literature, its significance is inferred from the established importance of its constituent functional groups in medicinal and agricultural chemistry. This document details a proposed, logically sound synthetic pathway, explores the nuanced reactivity of its dual electrophilic sites, and outlines its potential as a key intermediate in the synthesis of novel chemical entities. This guide is intended for researchers, scientists, and professionals in drug discovery and crop science who seek to leverage the unique chemical architecture of this compound in their research and development endeavors.

Introduction: The Ascendancy of Trifluoromethylpyridines in Applied Chemistry

The strategic incorporation of fluorine into organic molecules has revolutionized the development of bioactive compounds. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of a molecule's physicochemical properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance the efficacy and pharmacokinetic profile of a drug or pesticide.[1] When appended to a pyridine ring, a privileged scaffold in its own right, the resulting trifluoromethylpyridine (TFMP) core becomes a highly sought-after component in the synthesis of a wide array of commercial products, from herbicides to kinase inhibitors.[2][3]

The subject of this guide, this compound, represents a particularly valuable, multi-functionalized intermediate. It possesses three distinct points of reactivity: a labile bromomethyl group, a displaceable chloro substituent, and a trifluoromethylated pyridine core. This arrangement allows for a programmed, stepwise introduction of various molecular fragments, making it an ideal starting material for the construction of complex molecular architectures.

Physicochemical Properties and Structural Data

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Source |

| CAS Number | Not available in public databases | |

| Molecular Formula | C7H4BrClF3N | Calculated |

| Molecular Weight | 274.47 g/mol | Calculated |

| Appearance | Expected to be a solid or oil | |

| Boiling Point | Not determined | |

| Melting Point | Not determined | |

| Solubility | Expected to be soluble in common organic solvents | |

| InChI Key | Not available in public databases |

Proposed Synthesis of this compound

A plausible starting material for this synthesis is 2,6-dichloro-4-(trifluoromethyl)pyridine, a commercially available compound.[4][5] The proposed synthetic pathway is outlined below.

Diagram of Proposed Synthesis

Caption: Proposed synthetic pathway to this compound.

Step 1: Selective Methylation of 2,6-dichloro-4-(trifluoromethyl)pyridine

The initial step involves the selective methylation of one of the chloro positions on the starting material. A palladium-catalyzed cross-coupling reaction is the method of choice for this transformation.

-

Causality of Experimental Choices:

-

Catalyst: A palladium catalyst, such as Pd(PPh3)4 or PdCl2(dppf), is essential for facilitating the oxidative addition and reductive elimination steps of the cross-coupling cycle.

-

Methyl Source: A variety of methylating agents can be employed. Methylmagnesium bromide (in a Kumada coupling) or tetramethyltin (in a Stille coupling) are common choices. The choice between them may depend on functional group tolerance and reaction conditions.

-

Solvent: Anhydrous, aprotic solvents such as tetrahydrofuran (THF) or dioxane are required to prevent quenching of the organometallic reagent and to ensure solubility of the reactants.

-

Temperature: The reaction is typically conducted at elevated temperatures to ensure a reasonable reaction rate.

-

-

Experimental Protocol:

-

To a dry, argon-purged flask, add 2,6-dichloro-4-(trifluoromethyl)pyridine (1.0 eq.), the palladium catalyst (0.05 eq.), and anhydrous THF.

-

Cool the mixture to 0 °C.

-

Slowly add the methylating reagent (e.g., methylmagnesium bromide, 1.1 eq.) dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 2-chloro-6-methyl-4-(trifluoromethyl)pyridine.

-

Step 2: Radical Bromination of the Methyl Group

The second and final step is the bromination of the newly introduced methyl group. A free-radical bromination is the most direct method for this transformation.

-

Causality of Experimental Choices:

-

Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for benzylic brominations as it provides a low, steady concentration of bromine radicals, minimizing side reactions.

-

Radical Initiator: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the reaction upon heating.

-

Solvent: A non-polar solvent that is inert to radical conditions, such as carbon tetrachloride or acetonitrile, is used.

-

Light Source: The reaction is often irradiated with a UV lamp to promote the homolytic cleavage of the initiator and the bromine source.

-

-

Experimental Protocol:

-

In a flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-6-methyl-4-(trifluoromethyl)pyridine (1.0 eq.) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN (0.05 eq.).

-

Heat the mixture to reflux and irradiate with a UV lamp for 2-4 hours, monitoring the reaction by TLC or GC-MS.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification by flash column chromatography will afford the final product, this compound.

-

Reactivity and Synthetic Utility

The synthetic potential of this compound lies in the differential reactivity of its two electrophilic centers.

Diagram of Reactivity Pathways

Caption: Key reactivity pathways of this compound.

-

The Bromomethyl Group: The C-Br bond in the bromomethyl group is significantly more labile than the C-Cl bond on the aromatic ring. This makes the bromomethyl group highly susceptible to nucleophilic substitution (SN2) reactions with a wide range of nucleophiles, including alcohols, thiols, and amines. This allows for the facile introduction of a side chain at the 2-position of the pyridine ring.

-

The Chloro Group: The chloro substituent at the 6-position is a suitable handle for various palladium-catalyzed cross-coupling reactions.[6] Reactions such as Suzuki, Stille, and Buchwald-Hartwig amination can be employed to form new carbon-carbon or carbon-nitrogen bonds at this position.[7] The electron-deficient nature of the pyridine ring, further enhanced by the trifluoromethyl group, activates the C-Cl bond towards oxidative addition to the palladium catalyst.

This differential reactivity allows for a sequential functionalization strategy. First, a nucleophile can be introduced at the bromomethyl position under relatively mild conditions. Subsequently, a second functional group can be installed at the chloro position using the more forcing conditions of a cross-coupling reaction. This stepwise approach provides a powerful tool for building molecular complexity and generating libraries of novel compounds for biological screening.

Potential Applications in Agrochemical and Pharmaceutical Research

Given the prevalence of the trifluoromethylpyridine scaffold in numerous commercial products, this compound is a highly attractive intermediate for the synthesis of new active ingredients.

-

In Agrochemicals: Many modern herbicides, insecticides, and fungicides contain a trifluoromethylpyridine core.[8][9] The ability to introduce diverse side chains via the bromomethyl group and to couple various aryl or heteroaryl moieties at the chloro position makes this compound an ideal starting point for the synthesis of new pesticide candidates. For example, the synthesis of novel analogs of known insecticides or fungicides could be readily achieved.

-

In Pharmaceuticals: The trifluoromethylpyridine motif is also found in a number of marketed drugs and clinical candidates.[2] Its ability to improve metabolic stability and target engagement is well-documented. This intermediate could be employed in the synthesis of novel kinase inhibitors, GPCR modulators, or other therapeutic agents where the trifluoromethylpyridine core can be used to optimize pharmacokinetic and pharmacodynamic properties.

Conclusion

While the specific discovery and historical development of this compound are not prominently documented, its value as a synthetic intermediate is undeniable. Its trifunctional nature provides a versatile platform for the synthesis of complex, highly functionalized molecules. The proposed synthetic route, based on established and reliable chemical transformations, offers a practical approach to accessing this compound. The differential reactivity of the bromomethyl and chloro groups allows for a controlled, stepwise elaboration of the molecular framework, making it a powerful tool for medicinal and agricultural chemists. As the demand for novel, high-performing active ingredients continues to grow, the strategic application of such well-designed building blocks will be paramount in the discovery and development of the next generation of drugs and crop protection agents.

References

- Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319.

- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022). Journal of Agricultural and Food Chemistry, 70(16), 4899–4912.

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886.

-

2-Bromo-6-chloro-4-(trifluoromethyl)pyridine. (n.d.). PubChem. Retrieved from [Link]

-

2,6-Dichloro-4-(trifluoromethyl)pyridine. (n.d.). PubChem. Retrieved from [Link]

- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524.

- Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). Journal of Pesticide Science, 46(2), 1–18.

-

(PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). ResearchGate. Retrieved from [Link]

-

2-Chloro-6-(trifluoromethyl)pyridine: A Key Intermediate for Agrochemicals and Pharmaceuticals. (n.d.). Retrieved from [Link]

-

Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. (n.d.). Retrieved from [Link]

-

A Compendium of the Most Promising Synthesized Organic Compounds against Several Fusarium oxysporum Species: Synthesis, Antifungal Activity, and Perspectives. (n.d.). Retrieved from [Link]

-

An improved synthetic route to trifluoromethyl-6-substituted-2(1h)-pyridones. (n.d.). SciSpace. Retrieved from [Link]

- CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine. (n.d.). Google Patents.

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022). ACS Publications. Retrieved from [Link]

-

Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. (2023). Organic Syntheses. Retrieved from [Link]

-

CAS No : 849221-94-9 | Product Name : Cabozantinib Desfluoro Impurity. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Advances in Cross-Coupling Reactions. (n.d.). MDPI. Retrieved from [Link]

-

Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (n.d.). University of Southampton. Retrieved from [Link]

-

Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. (2014). NIH. Retrieved from [Link]

-

823221-94-9 | 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine. (n.d.). 1PlusChem LLC. Retrieved from [Link]

-

News - Breaking News: The Remarkable Uses of 2-Bromo-6-(trifluoromethyl)pyridine. (n.d.). Retrieved from [Link]

-

Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (n.d.). Retrieved from [Link]

- US4071521A - Process for making 2,6-difluoro pyridine. (n.d.). Google Patents.

-

Preparation of \trifluoromethyl\pyridines. (n.d.). European Patent Office. Retrieved from [Link]

Sources

- 1. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem [benchchem.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Bromo-6-chloro-4-(trifluoromethyl)pyridine | 823221-94-9 [sigmaaldrich.com]

- 5. 2,6-Dichloro-4-(trifluoromethyl)pyridine 97 39890-98-7 [sigmaaldrich.com]

- 6. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of the novel compound 2-(bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine. As a highly functionalized pyridine derivative, this molecule holds significant potential as a building block in medicinal chemistry and materials science. Understanding its structural and electronic properties through spectroscopic analysis is paramount for its application and for quality control in its synthesis. This document presents a detailed prediction of its Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are grounded in foundational spectroscopic principles and supported by extensive comparison with data from structurally analogous compounds. Furthermore, this guide outlines robust, field-proven protocols for the acquisition of this data, offering a complete framework for researchers and drug development professionals.

Introduction: The Significance of Spectroscopic Analysis

The compound this compound incorporates several key functional groups: a pyridine core, a reactive bromomethyl group, a chloro substituent, and an electron-withdrawing trifluoromethyl group. This unique combination makes it a valuable synthon for introducing a trifluoromethylpyridine moiety into larger molecules. The precise characterization of this molecule is non-negotiable for ensuring its purity, confirming its identity, and understanding its reactivity. Spectroscopic techniques such as NMR, IR, and MS provide a powerful, non-destructive means to elucidate the molecular structure and electronic environment.

Molecular Structure and Predicted Spectroscopic Data

The structural features of this compound are the primary determinants of its spectroscopic output. The following sections detail the predicted data for each major spectroscopic technique.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum is predicted to show two signals in the aromatic region and one in the aliphatic region.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.8 - 8.0 | s | 1H | H-5 | The presence of the electron-withdrawing Cl at C-6 and CF₃ at C-4 will deshield this proton, shifting it downfield. |

| ~7.6 - 7.8 | s | 1H | H-3 | This proton is adjacent to the bromomethyl group and influenced by the CF₃ group, leading to a downfield shift. |

| ~4.6 - 4.8 | s | 2H | -CH₂Br | The electronegative bromine atom deshields the methylene protons, shifting them significantly downfield. |

-

Causality Behind Predictions: The chemical shifts are estimated based on the additive effects of substituents on a pyridine ring. The trifluoromethyl group is a strong electron-withdrawing group and will deshield protons on the ring. The chloro and bromomethyl groups also contribute to this deshielding. The lack of adjacent protons for H-3 and H-5 is expected to result in singlets for both.

The ¹³C NMR spectrum will be characterized by the influence of the electronegative substituents and the carbon-fluorine coupling.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Quartet Coupling (¹JCF, Hz) | Assignment | Rationale |

|---|---|---|---|

| ~152 - 155 | - | C-2 | Attached to the bromomethyl group and the ring nitrogen. |

| ~150 - 153 | - | C-6 | Attached to the chlorine atom and the ring nitrogen. |

| ~135 - 140 | ~35-40 | C-4 | Directly attached to the CF₃ group, showing a characteristic quartet. |

| ~122 - 125 | ~270-275 | -CF₃ | The carbon of the trifluoromethyl group will appear as a quartet with a large coupling constant. |

| ~120 - 123 | - | C-5 | Influenced by the adjacent chloro group. |

| ~118 - 121 | - | C-3 | Influenced by the adjacent bromomethyl group. |

| ~30 - 33 | - | -CH₂Br | The carbon of the bromomethyl group will be in the aliphatic region. |

-

Expertise & Experience: The prediction of a large one-bond C-F coupling constant (¹JCF) for the CF₃ carbon and a smaller two-bond coupling for the C-4 carbon is a well-established phenomenon in the NMR of trifluoromethyl-substituted aromatic compounds[1].

A single peak is expected in the ¹⁹F NMR spectrum.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

|---|

| ~ -60 to -65 | s | -CF₃ | The chemical shift is characteristic for a CF₃ group on an aromatic ring. |

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

|---|---|---|---|

| 3100-3000 | Medium-Weak | Aromatic C-H stretch | Characteristic for C-H bonds on an aromatic ring[2]. |

| 1600-1450 | Medium-Strong | C=C and C=N stretching | Typical for pyridine ring vibrations[3][4]. |

| 1350-1100 | Strong | C-F stretching | The C-F bonds of the trifluoromethyl group will produce very strong absorptions[5]. |

| ~1100-1000 | Medium | C-Cl stretch | Characteristic absorption for aryl chlorides. |

| ~1250 | Medium | C-H in-plane bending | Aromatic C-H vibrations. |

| ~850-750 | Strong | C-H out-of-plane bending | The substitution pattern on the pyridine ring will determine the exact position. |

| ~600-700 | Medium | C-Br stretch | Characteristic absorption for an alkyl bromide. |

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern, which can further confirm the structure.

Table 5: Predicted Key Mass Spectrometry Fragments (Electron Ionization)

| m/z | Proposed Fragment | Rationale |

|---|---|---|

| 273/275/277 | [M]⁺ | Molecular ion peak. The isotopic pattern will be complex due to the presence of Br and Cl. |

| 194/196 | [M-Br]⁺ | Loss of a bromine radical is a very common fragmentation for benzylic bromides, leading to a stable pyridyl-methyl cation[6][7][8]. This is expected to be the base peak. |

| 238/240 | [M-Cl]⁺ | Loss of a chlorine radical. |

| 204/206 | [M-CF₃]⁺ | Loss of a trifluoromethyl radical. |

-

Trustworthiness: The predicted fragmentation is based on the known stability of benzylic-type cations and the common fragmentation pathways of halogenated aromatic compounds[9][10]. The isotopic signature of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio) will be a key diagnostic feature in the mass spectrum.

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocols

The following protocols are recommended for the acquisition of high-quality spectroscopic data for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse sequence: Standard single-pulse (zg30).

-

Spectral width: -2 to 12 ppm.

-

Number of scans: 16.

-

Relaxation delay: 2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse sequence: Proton-decoupled single-pulse (zgpg30).

-

Spectral width: -10 to 180 ppm.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 5 seconds.

-

-

¹⁹F NMR Acquisition:

-

Pulse sequence: Standard single-pulse, proton-decoupled.

-

Spectral width: -40 to -80 ppm.

-

Number of scans: 64.

-

Relaxation delay: 2 seconds.

-

-

Data Processing: Apply an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Phase and baseline correct all spectra. Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

IR Spectroscopy Protocol

-

Sample Preparation: Prepare a thin film of the neat compound between two potassium bromide (KBr) plates or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 32.

-

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment (or the clean ATR crystal).

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the compound in methanol or acetonitrile directly into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Instrument: A mass spectrometer capable of electron ionization (EI) with a quadrupole or time-of-flight (TOF) mass analyzer.

-

Acquisition:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: 40-400 m/z.

-

Scan speed: 1 scan/second.

-

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic patterns to confirm the presence of bromine and chlorine.

Conclusion

This technical guide provides a robust framework for the spectroscopic characterization of this compound. While awaiting experimental verification, the predicted NMR, IR, and MS data, based on sound chemical principles and comparisons with analogous structures, offer a reliable reference for researchers. The detailed protocols herein describe a self-validating system for data acquisition, ensuring that when a sample becomes available, its spectroscopic properties can be determined with high confidence and accuracy. This foundational knowledge is critical for the seamless integration of this promising building block into future drug discovery and materials science endeavors.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53403739, this compound. Available: [Link].

-

Organic Spectroscopy International (2014). Mass spectroscopy...........bromomethyl benzene (benzyl bromide). Available: [Link].

- Andersen, F. A., Bak, B., Brodersen, S., & Rastrup‐Andersen, J. (1954). Infrared Absorption Spectra of Monodeuterated Pyridines. The Journal of Chemical Physics, 22(5), 951-952.

- Milošev, M., et al. (2018). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure, 1157, 57-66.

- El-Gohary, N. S., & Shaaban, M. (2021). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. ChemistrySelect, 6(32), 8235-8246.

- Iglesias-Reguant, A., et al. (2023). Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine⋯perfluorohaloarene complexes. Physical Chemistry Chemical Physics, 25(30), 20088-20096.

- Kumar, S., et al. (2020). Synthesis, Characterization, Optical, Electrochemical, and Theoretical Studies of Substituted Terpyridines.

- Iglesias-Reguant, A., et al. (2023). Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine⋯perfluorohaloarene complexes. RSC Publishing.

- Doddrell, D., et al. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-409.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71541375, 2-(Bromomethyl)-4-chloro-6-(trifluoromethyl)pyridine. Available: [Link].

- Kline, C. H., & Turkevich, J. (1944). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Chemical Physics, 12(7), 300-309.

- Stoccoro, S., et al. (2014). Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. Dalton Transactions, 43(3), 1253-1265.

-

ResearchGate (n.d.). A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.). Available: [Link].

-

The Royal Society of Chemistry (n.d.). Supporting Information. Available: [Link].

-

ResearchGate (n.d.). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. Available: [Link].

- Leśniak, S., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2045.

-

NIST (n.d.). Benzene, (bromomethyl)-. In NIST Chemistry WebBook. Available: [Link].

- Long, D. A., Murfin, F. S., & Thomas, E. L. (1963). The vibrational spectra of pyridine, pyridine-4-d, pyridine-2,6-d2, and pyridine-3,5-d2. Transactions of the Faraday Society, 59, 12-26.

-

The Royal Society of Chemistry (n.d.). Supporting Information. Available: [Link].

- Udhayakala, P., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis. Der Pharma Chemica, 7(9), 110-121.

- Berger, S., & Sicker, D. (2009). An Overview of Fluorine NMR. In Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.

-

University of Colorado Boulder (n.d.). Spectroscopy Tutorial: Aromatics. Available: [Link].

- Plevey, R. G., & W T, T. (2000). Negative Ion Mass Spectrometry of Highly Fluorinated Compounds. 1. Perhalogeno-Pyridine Derivatives. Rapid Communications in Mass Spectrometry, 14(2), 91-94.

-

NIST (n.d.). 2-Chloro-4-trifluoromethylpyridine. In NIST Chemistry WebBook. Available: [Link].

-

Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Available: [Link].

- Edgar, M., et al. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Magnetic Resonance in Chemistry, 57(9), 636-645.

- Krummel, A., et al. (2021). Automated fragment formula annotation for electron ionisation, high resolution mass spectrometry: application to atmospheric measurements of halocarbons. Atmospheric Measurement Techniques, 14(2), 1197-1211.

- van der Heijden, G., et al. (2018). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides.

- Udhayakala, P., et al. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl). Journal of Chemical and Pharmaceutical Research, 7(10), 415-427.

-

ResearchGate (n.d.). FTIR Spectrum of 2-chloro-6-methyl pyridine. Available: [Link].

Sources

- 1. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: Mass spectroscopy...........bromomethyl benzene (benzyl bromide) [orgspectroscopyint.blogspot.com]

- 7. Benzyl bromide(100-39-0) MS spectrum [chemicalbook.com]

- 8. Benzene, (bromomethyl)- [webbook.nist.gov]

- 9. Negative ion mass spectrometry of highly fluorinated compounds. 1. perhalogeno-pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-(Bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine

Introduction: A Versatile Bifunctional Pyridine Building Block

2-(Bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique trifluoromethylpyridine scaffold is a key structural motif in numerous active agrochemical and pharmaceutical ingredients.[1][2] The molecule possesses two distinct and reactive electrophilic centers: a benzylic-type bromide at the 2-position and a chloro substituent at the 6-position of the pyridine ring. This dual reactivity allows for selective and sequential functionalization, making it an invaluable building block for the synthesis of a diverse array of complex molecules.

The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen atom significantly influences the reactivity of both electrophilic sites. The bromomethyl group is highly susceptible to S_N2 reactions, while the chloro group is activated towards nucleophilic aromatic substitution (S_NAr). The strategic manipulation of reaction conditions and the choice of nucleophile are paramount to achieving the desired chemoselectivity in substitution reactions.

This comprehensive guide provides detailed protocols and expert insights into the nucleophilic substitution reactions of this compound. It is designed to empower researchers, scientists, and drug development professionals to effectively utilize this versatile reagent in their synthetic endeavors.

Mechanistic Rationale: S_N2 versus S_NAr Pathways

The two primary nucleophilic substitution pathways for this compound are the S_N2 reaction at the bromomethyl group and the S_NAr reaction at the 6-position of the pyridine ring. Understanding the factors that govern the competition between these two pathways is crucial for predictable and efficient synthesis.

S_N2 Reaction at the Bromomethyl Group

The S_N2 (bimolecular nucleophilic substitution) reaction is a concerted, one-step process where the nucleophile attacks the electrophilic carbon of the bromomethyl group from the backside, leading to the displacement of the bromide leaving group. This reaction proceeds with an inversion of stereochemistry if the carbon were chiral.

Several factors favor the S_N2 pathway:

-

Substrate: The primary nature of the benzylic-type carbon in the bromomethyl group is ideal for S_N2 reactions, as it is relatively unhindered.

-

Nucleophile: Strong, and often soft, nucleophiles with high polarizability, such as thiolates, iodides, and azides, are excellent candidates for S_N2 reactions.

-

Leaving Group: Bromide is a good leaving group, facilitating the S_N2 displacement.

-

Solvent: Polar aprotic solvents like acetone, DMF, and DMSO are preferred as they solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile, thus enhancing its reactivity.

S_NAr Reaction at the 6-Chloro Position

The S_NAr (nucleophilic aromatic substitution) reaction is a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon atom bearing the chloro group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the chloride leaving group is expelled, and the aromaticity of the pyridine ring is restored.

Key factors influencing the S_NAr pathway include:

-